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Compound of Interest

Compound Name: (5-Fluoropyridin-2-yl)methanamine

Cat. No.: B591758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and spectral characteristics of (5-Fluoropyridin-2-yl)methanamine. This compound

is a valuable building block in medicinal chemistry and materials science, primarily due to the

presence of the fluoropyridine motif, which is a key pharmacophore in numerous bioactive

molecules.

Molecular Structure and Identifiers
(5-Fluoropyridin-2-yl)methanamine is a substituted pyridine derivative characterized by a

fluorine atom at the 5-position and an aminomethyl group at the 2-position of the pyridine ring.

Table 1: Chemical Identifiers and Structural Information[1]
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Identifier Value

IUPAC Name (5-fluoropyridin-2-yl)methanamine

CAS Number 561297-96-9

Molecular Formula C₆H₇FN₂

Molecular Weight 126.13 g/mol

Canonical SMILES C1=CC(=NC=C1F)CN

InChI
InChI=1S/C6H7FN2/c7-5-1-2-6(3-8)9-4-5/h1-

2,4H,3,8H2

InChIKey OALKYGZLLCDVEN-UHFFFAOYSA-N

Physicochemical and Computed Properties
The physicochemical properties of a compound are critical for predicting its behavior in

biological systems and for designing experimental protocols. The following data are primarily

computed properties sourced from comprehensive chemical databases.[1]

Table 2: Physicochemical Properties[1]

Property Value

Exact Mass 126.05932639 Da

Topological Polar Surface Area 38.9 Å²

Complexity 87.1

XLogP3 -0.2

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Synthesis and Reactivity
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(5-Fluoropyridin-2-yl)methanamine is not commonly available from major suppliers as a

stock chemical and is typically synthesized for specific research needs. A prevalent and logical

synthetic route is the chemical reduction of the corresponding nitrile, 5-Fluoro-2-

pyridinecarbonitrile, which is a commercially available starting material.[2]

Common reduction methods for converting aromatic nitriles to benzylamines include catalytic

hydrogenation (e.g., H₂ over Palladium on carbon or Raney Nickel) or chemical reduction using

metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with a

catalyst.

Starting Material

Reaction

Final Product

5-Fluoro-2-pyridinecarbonitrile

Reducing Agent
(e.g., LiAlH₄ in THF or H₂/Pd-C)

Step 1: Reduction

(5-Fluoropyridin-2-yl)methanamine

Step 2: Workup & Purification

Click to download full resolution via product page

Figure 1. Synthetic workflow for the preparation of (5-Fluoropyridin-2-yl)methanamine.

Detailed Experimental Protocol (Representative)
The following is a representative protocol for the reduction of a cyanopyridine to its

corresponding aminomethylpyridine using lithium aluminum hydride. Note: This procedure is
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adapted from standard organic chemistry methods and should be performed with appropriate

safety precautions in a controlled laboratory environment.

Objective: To synthesize (5-Fluoropyridin-2-yl)methanamine via the reduction of 5-Fluoro-2-

pyridinecarbonitrile.

Materials:

5-Fluoro-2-pyridinecarbonitrile

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Deionized water

15% aqueous sodium hydroxide (NaOH) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

Inert atmosphere (Nitrogen or Argon)

Procedure:

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser, and a dropping funnel under an inert atmosphere.

Reagent Preparation: Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF

in the reaction flask and cool the mixture to 0 °C using an ice bath.

Addition of Starting Material: Dissolve 5-Fluoro-2-pyridinecarbonitrile (1.0 equivalent) in

anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel,

maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then gently heat to reflux for 2-4 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by

the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL),

and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser

workup). A granular precipitate should form.

Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of

Celite, washing the filter cake with THF or EtOAc. Combine the filtrate and the washings.

Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue

in DCM or EtOAc and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter,

and concentrate in vacuo to yield the crude product.

Purification: If necessary, purify the crude (5-Fluoropyridin-2-yl)methanamine by silica gel

column chromatography or vacuum distillation to obtain the final product.

Spectroscopic Characterization (Predicted)
While dedicated, published spectra for (5-Fluoropyridin-2-yl)methanamine are not widely

available, its spectral properties can be reliably predicted based on its structure and data from

analogous compounds.

Table 3: Predicted NMR Spectral Data
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Nucleus
Predicted Chemical Shift
(δ, ppm)

Key Features and
Couplings

¹H NMR ~8.3 (d)
H6 proton, doublet due to

coupling with H4.

~7.6 (td)
H4 proton, triplet of doublets

due to coupling with H3 and F.

~7.4 (dd)
H3 proton, doublet of doublets

due to coupling with H4.

~3.9 (s)
CH₂ (aminomethyl) protons,

singlet.

~1.8 (s, broad)
NH₂ protons, broad singlet,

exchangeable with D₂O.

¹³C NMR ~163 (d)
C2 carbon, doublet due to C-F

coupling.

~157 (d)
C5 carbon, large doublet due

to direct C-F coupling.

~148 (d)
C6 carbon, small doublet due

to C-F coupling.

~136 (d)
C4 carbon, doublet due to C-F

coupling.

~122 (d)
C3 carbon, doublet due to C-F

coupling.

~48 CH₂ (aminomethyl) carbon.

¹⁹F NMR -120 to -145

A single resonance, likely a

triplet of doublets due to

coupling with H4 and H6.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption

bands for the amine and aromatic C-F bond.
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N-H stretch: A medium to weak doublet in the range of 3300-3500 cm⁻¹ corresponding to the

primary amine.

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the CH₂ group.

N-H bend (scissoring): A medium to strong band around 1600-1650 cm⁻¹.

C=C and C=N stretch (aromatic ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

C-F stretch: A strong, characteristic band in the 1200-1250 cm⁻¹ region.

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺)

would be observed at an m/z of 126. A prominent fragment would likely be the loss of the

amino group (M-16), resulting in a peak at m/z 110. The pyridyl-CH₂⁺ fragment (m/z 110) would

be a major ion.

Biological and Chemical Significance
Fluorine-containing pyridine derivatives are a cornerstone of modern drug discovery. The

introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and

bioavailability of drug candidates. (5-Fluoropyridin-2-yl)methanamine serves as a versatile

intermediate, providing a reactive primary amine handle for coupling reactions (e.g., amide

bond formation, reductive amination) to build more complex molecular architectures. It is a key

building block for synthesizing inhibitors, agonists, or antagonists for various biological targets.

Safety and Handling
(5-Fluoropyridin-2-yl)methanamine is classified as a hazardous substance.[1]

GHS Hazard Statements:

H314: Causes severe skin burns and eye damage.

H335: May cause respiratory irritation.

Precautionary Measures:
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Handle only in a well-ventilated area, preferably a fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

In case of contact with skin or eyes, rinse immediately with plenty of water and seek

medical attention.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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